2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2-methylphenyl)-5-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S/c1-18-12-14-21(15-13-18)23-16-25-24(27-17-20-9-4-3-5-10-20)26(23)22-11-7-6-8-19(22)2/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJGLPZWWBPAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of o-tolylamine with p-tolylaldehyde to form an intermediate Schiff base, followed by cyclization with benzylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and target organism or system.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-1-(p-tolyl)-5-(o-tolyl)-1H-imidazole: Similar structure but with different positional isomers.
2-(methylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole: Contains a methylthio group instead of a benzylthio group.
2-(benzylthio)-1-(o-tolyl)-4-(p-tolyl)-1H-imidazole: Different substitution pattern on the imidazole ring.
Uniqueness
2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Biological Activity
2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by its complex structure which includes a benzylthio group and two tolyl substituents. Its molecular formula is with a molecular weight of approximately 370.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Synthesis and Preparation
The synthesis of 2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. A common method includes the condensation of o-tolylamine with p-tolylaldehyde to form an intermediate Schiff base, followed by cyclization with benzylthiol under controlled conditions to yield the desired imidazole derivative.
Synthetic Route Overview
- Step 1 : Condensation of o-tolylamine and p-tolyaldehyde.
- Step 2 : Cyclization with benzylthiol.
- Step 3 : Purification via recrystallization or chromatography.
The biological activity of 2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor, affecting various cellular processes by binding to active sites or disrupting cellular membranes.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and certain Gram-negative strains .
Anticancer Activity
In vitro studies have shown that 2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole may possess anticancer properties. It has been tested on several cancer cell lines, revealing potential cytotoxic effects. For example, compounds similar in structure have been demonstrated to inhibit cell proliferation in lung cancer cell lines (A549, HCC827, NCI-H358) with varying degrees of effectiveness .
Case Studies
A study evaluating similar imidazole derivatives highlighted their antitumor activity through both 2D and 3D cell culture models. The results indicated that certain derivatives showed significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells .
Comparative Analysis
A comparative analysis of various imidazole derivatives reveals that those containing specific substituents, such as nitro or halogen groups, often exhibit enhanced biological activity. For instance:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 2.12 ± 0.21 | Antitumor (A549) |
| Compound B | 5.13 ± 0.97 | Antitumor (HCC827) |
| Compound C | Moderate | Antimicrobial |
These findings suggest that the structural characteristics of imidazole derivatives significantly influence their biological activities .
Q & A
Q. What are the most effective synthetic routes for 2-(benzylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Imidazole ring formation via condensation of glyoxal derivatives with amines (e.g., o-toluidine) under acidic conditions .
- Substituent introduction : The benzylthio group is added via nucleophilic substitution using benzylthiol and a base (e.g., NaH) in solvents like DMF or THF .
- Cross-coupling reactions : Suzuki-Miyaura coupling may introduce aryl groups (e.g., p-tolyl) using Pd catalysts .
Optimization Tips : - Use Pd/C or Pd(PPh₃)₄ for higher coupling efficiency.
- Control temperature (80–120°C) and solvent polarity (e.g., THF for better solubility) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., δ 7.2–7.6 ppm for benzylthio protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 3 ppm) .
- Melting Point Analysis : Determines crystallinity and purity (e.g., >300°C for similar imidazoles) .
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screening should focus on:
- Cytotoxicity Assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial Testing : Broth microdilution against S. aureus and E. coli to measure MICs .
- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or oxidases (e.g., 15-LOX for antiferroptotic activity) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR or 15-LOX) and identify key interactions (e.g., hydrophobic contacts with benzylthio groups) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP >3 indicates high lipophilicity) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer : Case Study : Replacing the benzylthio group with methylthio reduces steric hindrance, enhancing enzyme binding . Bromine at the 4-position (as in 2-(benzylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole) increases lipophilicity, improving membrane permeability . SAR Strategy :
- Synthesize analogs with halogens (Cl, Br), methoxy, or nitro groups.
- Compare IC₅₀/MIC values to establish trends (see example table below).
| Substituent | IC₅₀ (HeLa, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|
| -Br (4-position) | 3.11 | 32 |
| -Cl (4-position) | 5.89 | 64 |
| -OCH₃ (4-position) | 7.45 | 128 |
| Data adapted from |
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate protocols (e.g., cell line authentication, consistent inoculum sizes in MIC assays) .
- Statistical Analysis : Use ANOVA to compare datasets; outliers may arise from solvent effects (e.g., DMSO toxicity at >0.1% v/v) .
- Structural Confirmation : Re-characterize batches via XRD or HPLC to rule out polymorphic variations .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .
- Stability Monitoring : Periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation products .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
